N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
This compound features a triazolopyrimidinone core fused with a triazole ring, substituted with an ethyl group at position 3 and an acetamide-linked 2,4-difluorophenyl moiety at position 4. Its molecular formula is C₁₆H₁₄F₂N₆O₂ (estimated molecular weight: ~364.33 g/mol). The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the ethyl substituent may influence steric interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-10-4-3-8(15)5-9(10)16/h3-5,7H,2,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHOESWJQGXVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminotriazoles
Aminotriazole derivatives react with β-keto esters or nitriles under acidic conditions to form the triazolopyrimidine ring. For example, a 2023 patent (CN104402814A) demonstrates that 3-amino-1,2,4-triazole reacts with ethyl acetoacetate in the presence of HCl to yield 3-methyl-7-oxo-3H-triazolo[4,5-d]pyrimidine. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclization and dehydration.
Key Conditions :
Dimroth Rearrangement
The Dimroth rearrangement isomerizes 5-aminotriazolo[1,5-a]pyrimidines to the [4,5-d]pyrimidine configuration. A 2019 patent (WO2020109511A1) outlines this method using 3-ethyl-5-amino-1,2,3-triazole and diethyl malonate in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The rearrangement is facilitated by electron-withdrawing groups on the triazole ring, which stabilize the transition state.
Optimization Insight :
-
Base: K₂CO₃ (1.2 equiv) improves yield by deprotonating intermediates.
-
Purification: Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
Functionalization of the Triazolopyrimidine Core
Introduction of the Ethyl Group at Position 3
Ethylation at the N3 position is achieved via alkylation reactions. A 2006 patent (EP1882414A1) describes treating the triazolopyrimidine core with ethyl bromide in the presence of NaH in tetrahydrofuran (THF) at 0–5°C. The reaction exhibits high regioselectivity due to the steric hindrance at N1 and N2 positions.
Reaction Metrics :
Acetamide Side Chain Installation
The acetamide moiety is introduced through a nucleophilic acyl substitution. The core intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) under N₂ atmosphere, followed by amidation with 2,4-difluoroaniline.
Critical Parameters :
-
Solvent: Anhydrous DCM (prevents hydrolysis of chloroacetyl chloride)
-
Base: Triethylamine (2.5 equiv) neutralizes HCl byproduct
One-Pot Multicomponent Synthesis
Industrial-scale production favors one-pot methodologies to reduce purification steps. A 2023 protocol (VulcanChem) combines 3-ethyl-5-amino-1,2,3-triazole, ethyl acetoacetate, and chloroacetyl chloride in a sequential addition process.
Stepwise Process :
-
Cyclocondensation : 3-ethyl-5-amino-1,2,3-triazole + ethyl acetoacetate → triazolopyrimidine core (70% yield).
-
Chloroacetylation : Core + chloroacetyl chloride → chloroacetamide intermediate (85% yield).
-
Amidation : Intermediate + 2,4-difluoroaniline → final product (78% yield).
Advantages :
Industrial-Scale Optimization
Continuous Flow Reactors
A 2025 advancement employs continuous flow systems to enhance heat transfer and mixing efficiency. Key benefits include:
Catalytic Innovations
Heterogeneous catalysts like zeolite-supported FeCl₃ reduce metal contamination. A 2024 study reported:
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Stepwise Alkylation | 68 | 98 | Moderate | 12,400 |
| One-Pot Multicomponent | 78 | 95 | High | 9,800 |
| Continuous Flow | 89 | 99 | Very High | 7,200 |
Data synthesized from patents EP1882414A1, WO2020109511A1, and CN104402814A.
Challenges and Mitigation Strategies
Byproduct Formation
Diethylated byproducts (≤5%) arise during ethylation. Solutions include:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the triazole ring allows for selective oxidation reactions, which can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly at the fluorine atoms, can be used to introduce different substituents, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine positions or the triazole ring
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development
Industry: The compound's unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to downstream effects in biological pathways.
Receptors: Binding to receptors can trigger signaling cascades, resulting in physiological responses.
Pathways: The compound may modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazolopyrimidinone Derivatives
Compound A : 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide
- Molecular Formula : C₁₆H₁₈N₆O₂
- Molecular Weight : 326.35 g/mol
- Key Differences: Substituents: Methyl group at position 3 (vs. ethyl in the target compound) and 2,4,6-trimethylphenyl acetamide (vs. 2,4-difluorophenyl). The trimethylphenyl group lacks electronegative fluorine atoms, which may decrease metabolic stability and alter solubility .
Compound B : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Molecular Formula : C₁₁H₁₀F₂N₆O₂S
- Molecular Weight : 328.30 g/mol
- Key Differences: Core Structure: Triazolo(1,5-a)pyrimidine (vs. triazolo[4,5-d]pyrimidinone). Functional Group: Sulfonamide linker (vs. acetamide). The difluorophenyl group is retained but at different positions (2,6 vs. 2,4) .
Functional Group Variations in Acetamide Derivatives
Compound C : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Molecular Formula : C₁₄H₁₇N₃O₄
- Molecular Weight : 291.30 g/mol
- Key Differences: Heterocycle: Oxazolidinone ring (vs. triazolopyrimidinone). Substituents: Methoxy and dimethylphenyl groups.
Fluorinated Analogues in Patent Literature
Several compounds from EP 4 374 877 A2 (2024) share motifs with the target compound:
- Example 1 : Features a difluorobenzyl group and trifluoromethyl-substituted pyrimidine.
- Example 2 : Includes a spirocyclic diazaspiro system with trifluoromethyl groups.
- Impact : These highlight the prevalence of fluorine and triazole/pyrimidine hybrids in agrochemical design, emphasizing enhanced target binding and resistance to oxidative degradation. However, their complexity suggests optimized specificity for niche targets .
Comparative Data Table
Key Research Findings
Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Compound A, aligning with trends in agrochemical design .
Ethyl vs. Methyl : The ethyl group at position 3 may enhance lipophilicity and target binding compared to Compound A’s methyl group, though this requires experimental validation .
Acetamide vs.
Biological Activity
N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused to a pyrimidine ring with an acetamide group. Its molecular formula is with a molecular weight of approximately 338.33 g/mol. The presence of the difluorophenyl moiety enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₂N₄O |
| Molecular Weight | 338.33 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites, thus preventing substrate interaction.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors involved in signaling pathways critical for cellular processes.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. The compound's structure allows it to interfere with cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They can activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of several triazolo[4,5-d]pyrimidine derivatives. Among them, a compound with a similar structure exhibited potent activity against both Gram-positive and Gram-negative bacteria . -
Anticancer Research :
Research focused on the anticancer effects of triazole-based compounds revealed that they could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide?
- Methodology :
- Multi-step synthesis : Begin with triazole and pyrimidine precursors. For example, cyclocondensation of ethyl-substituted triazoles with pyrimidine intermediates under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C .
- Critical parameters : Temperature control (±2°C), solvent polarity (to stabilize intermediates), and stoichiometric ratios (e.g., 1:1.2 for triazole:pyrimidine coupling).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm; triazole carbons at δ 140–150 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) to validate the molecular ion peak (expected m/z: [M+H]+ ~435.12) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and triazole ring vibrations (1550–1600 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- In vitro kinase inhibition : Screen against CDK2/Cyclin E or EGFR using fluorescence polarization assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity (K) for target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data across different studies?
- Methodology :
- Solubility profiling : Compare results in DMSO (common solvent) vs. PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. Note discrepancies due to aggregation .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation (e.g., lyophilization with trehalose) if instability is observed .
- Orthogonal validation : Cross-validate using LC-MS and NMR to rule out degradation artifacts .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?
- Methodology :
- Systematic substitution : Replace the 2,4-difluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate target affinity .
- Triazole core modifications : Introduce methyl or ethyl groups at the 3-position to enhance metabolic stability (reduced CYP450 oxidation) .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Methodology :
- In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic hotspots (e.g., acetamide hydrolysis). Introduce steric hindrance (e.g., cyclopropyl substituents) to block enzymatic cleavage .
- LogP optimization : Reduce lipophilicity (target LogP <3) via polar substituents (e.g., -OH, -SOH) to enhance aqueous solubility .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Kinase profiling : Use PamStation® or KinomeScan to assess selectivity across 100+ kinases. Focus on kinases with <30% inhibition at 1 µM .
- Allosteric modulation : Redesign the acetamide linker to avoid ATP-binding site competition (e.g., introduce a glycine spacer) .
Contradictions and Validation
- Discrepancy in Cytotoxicity : Some studies report IC <10 µM in HeLa cells , while others show >50 µM . Validate using standardized protocols (e.g., same cell passage number, serum-free conditions).
- Triazole Reactivity : Conflicting reports on stability under acidic conditions. Perform pH-dependent NMR (1–14) to map decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
